molecular formula C17H24N2O2 B8773887 Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate

Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate

Cat. No.: B8773887
M. Wt: 288.4 g/mol
InChI Key: TXFUWJLANVJXMK-UHFFFAOYSA-N
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Description

Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

tert-butyl N-(2,2,4-trimethyl-1H-quinolin-6-yl)carbamate

InChI

InChI=1S/C17H24N2O2/c1-11-10-17(5,6)19-14-8-7-12(9-13(11)14)18-15(20)21-16(2,3)4/h7-10,19H,1-6H3,(H,18,20)

InChI Key

TXFUWJLANVJXMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)NC(=O)OC(C)(C)C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-Boc-1,4-phenylenediamine (5.0 g) and iodine (1.3 g) in mesityl oxide (25 ml) was stirred at 100° C. for 2 h. The reaction mixture was concentrated in vacuo and the residue was chromatographed on Al2O3 (Alumina B, act. III) in heptane/dichloromethane=8/2 as eluent.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of N-boc-1,4-phenylene diamine (13.33 g, 63.9mmol) in mesityl oxide (40ml, 367mmol), under an N2 atmosphere, was added iodine (3.47 g, 12.8 mmol) portionwise over 5minutes. The reaction was stirred at 100° C. for 3 hours, then cooled to ambient temperature and reduced to yield the title compound as a crude brown oil (18.4 g, 100%). The product was used without further purification.
Quantity
13.33 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of N-Boc-1,4-phenylenediamine (75 g), MgSO4 (216 g), 4-tert-butylcathechol (1.8 g) and iodine (4.7 g) in anhydrous acetone (600 ml) was heated under reflux for 20 h. The MgSO4 was removed by filtration and the filtrate was concentrated in vacuo. The residue was chromatographed on a short plug of silicagel using heptane/ethyl acetate=8/2 (v/v) as the eluent to give the product as a brown oil.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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